1-cyclopropyl-1H-pyrazole-4-thiol
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Overview
Description
1-Cyclopropyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound. It belongs to the class of pyrazoles, which are five-membered rings containing two nitrogen atoms. The presence of a thiol group (-SH) and a cyclopropyl group attached to the pyrazole ring makes this compound unique and interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole-4-thiol can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by the introduction of a thiol group. For instance, the reaction of cyclopropyl hydrazine with 1,3-dicarbonyl compounds under acidic conditions can yield the desired pyrazole ring. Subsequent treatment with thiolating agents like thiourea or hydrogen sulfide introduces the thiol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps like solvent extraction, crystallization, and purification to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrazolines.
Substitution: Alkylated or acylated pyrazoles.
Scientific Research Applications
1-Cyclopropyl-1H-pyrazole-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The pyrazole ring can interact with nucleic acids and proteins, affecting their function. These interactions can result in antimicrobial, anti-inflammatory, or anticancer effects .
Comparison with Similar Compounds
1H-Pyrazole-4-thiol: Lacks the cyclopropyl group but has similar thiol functionality.
Cyclopropyl-1H-pyrazole: Lacks the thiol group but has a similar pyrazole ring structure.
1-Cyclopropyl-1H-pyrazole-3-thiol: Similar structure but with the thiol group at a different position.
Uniqueness: 1-Cyclopropyl-1H-pyrazole-4-thiol is unique due to the combination of the cyclopropyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other pyrazole derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H8N2S |
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Molecular Weight |
140.21 g/mol |
IUPAC Name |
1-cyclopropylpyrazole-4-thiol |
InChI |
InChI=1S/C6H8N2S/c9-6-3-7-8(4-6)5-1-2-5/h3-5,9H,1-2H2 |
InChI Key |
JKFSFOVHYUBMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C=N2)S |
Origin of Product |
United States |
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